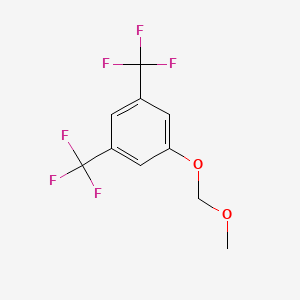

1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene

Description

1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene is a substituted aromatic compound featuring a benzene ring with two trifluoromethyl (-CF₃) groups at the 3 and 5 positions and a methoxymethoxy (-OCH₂OCH₃) group at the 1 position. The trifluoromethyl groups impart strong electron-withdrawing effects, influencing reactivity and stability, while the methoxymethoxy group contributes to solubility in polar aprotic solvents. This compound is primarily utilized as an intermediate in organic synthesis, particularly in catalytic systems and pharmaceutical derivatives .

Properties

Molecular Formula |

C10H8F6O2 |

|---|---|

Molecular Weight |

274.16 g/mol |

IUPAC Name |

1-(methoxymethoxy)-3,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C10H8F6O2/c1-17-5-18-8-3-6(9(11,12)13)2-7(4-8)10(14,15)16/h2-4H,5H2,1H3 |

InChI Key |

WHIBVHZPQNMYHW-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The methoxymethoxy group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield partially or fully reduced products, depending on the conditions and reagents used.

Substitution: The methoxymethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.

Pathways Involved: The presence of trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituent groups, molecular properties, and applications:

Key Observations:

- Electron-Withdrawing Effects : Trifluoromethyl groups enhance electrophilic substitution resistance but activate positions for nucleophilic attack. The methoxymethoxy group offers moderate steric hindrance compared to benzyloxy .

- Solubility : Methoxymethoxy and benzyloxy derivatives exhibit better solubility in THF and DMF than the methoxy analog due to increased polarity or bulk .

- Reactivity: The iodine substituent in 1-Iodo-3,5-bis(trifluoromethyl)benzene enables Suzuki-Miyaura couplings, whereas the hydroxyl group in 3,5-bis(trifluoromethyl)phenol is prone to oxidation .

Physical and Chemical Properties

Melting Points :

Stability :

- Methoxymethoxy and benzyloxy groups are stable under basic conditions but cleaved by strong acids, whereas the iodine substituent is susceptible to radical reactions .

Biological Activity

1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene, a compound characterized by its unique trifluoromethyl groups and methoxymethoxy substituents, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C11H10F6O2

Molecular Weight: 292.19 g/mol

IUPAC Name: 1-(methoxymethoxy)-3,5-bis(trifluoromethyl)benzene

Functional Groups: Trifluoromethyl and methoxy groups enhance lipophilicity and potentially influence biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available 3,5-bis(trifluoromethyl)benzene derivatives.

- Reagents: Methoxymethyl chloride is used for the methoxymethoxy substitution.

- Reaction Conditions: The reaction is generally conducted under basic conditions, often using sodium hydride or potassium carbonate as bases in an organic solvent like DMF (dimethylformamide).

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrate that this compound exhibits selective cytotoxicity against various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 values indicate significant inhibition of cell proliferation.

- Prostate Cancer (PC-3) : Induces apoptosis through caspase activation pathways.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : The compound has been shown to inhibit specific methyltransferases involved in oncogenic signaling pathways.

- Modulation of Signaling Pathways : It may alter the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies

Several case studies have illustrated the compound's efficacy:

- Study on MCF-7 Cells : A dose-dependent study revealed that treatment with varying concentrations of the compound led to a decrease in cell viability by over 70% at high concentrations.

- In Vivo Models : Animal studies demonstrated tumor regression in xenograft models treated with the compound, supporting its potential as a therapeutic agent.

Data Table: Biological Activity Overview

| Cell Line | IC50 (µM) | Effect | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | Inhibition of proliferation | Apoptosis via caspase activation |

| PC-3 | 15.0 | Induction of apoptosis | Methyltransferase inhibition |

| A549 (Lung) | 20.0 | Cytotoxicity | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl group on 3,5-bis(trifluoromethyl)phenol with a methoxymethyl (MOM) protecting group using chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DMF . Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient). Intermediate characterization by TLC and mass spectrometry is critical to confirm reaction progress .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxymethoxy group shows distinct signals at δ ~4.6–5.0 ppm (¹H) and δ ~70–80 ppm (¹³C). Trifluoromethyl groups appear as singlets in ¹H NMR but split into quartets in ¹⁹F NMR (δ ~-60 to -65 ppm) .

- FT-IR : Confirm the presence of C-O-C (methoxymethoxy) at ~1100 cm⁻¹ and CF₃ stretches at ~1150–1250 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₉F₆O₂) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

- Methodological Answer :

- Analog Design : Replace the methoxymethoxy group with other substituents (e.g., ethoxy, hydroxyl, or halides) to assess electronic effects. For example, 3,5-bis(trifluoromethyl)phenyl derivatives with varying substituents (e.g., urea, tetrazine) have been tested for biological activity .

- Experimental Workflow :

Synthesize analogs using parallel synthesis or combinatorial chemistry.

Test in vitro/in vivo models (e.g., enzyme inhibition, cytotoxicity).

Correlate substituent properties (e.g., logP, steric bulk) with activity using QSAR models .

- Key Reference : SAR tables for 3,5-bis(methoxymethoxy) analogs highlight substituent polarity as a key determinant of antitumor activity .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., enzymes or receptors). The trifluoromethyl groups enhance hydrophobic binding, while the methoxymethoxy group may participate in H-bonding .

- MD Simulations : Run 50–100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

- Thermodynamic Data : Calculate binding free energies (ΔG) via MM-PBSA/GBSA. Studies on similar urea derivatives show ΔG values ranging from -8 to -12 kcal/mol .

Q. How to resolve contradictions in reported biological activity data for this compound class?

- Methodological Answer :

- Data Triangulation : Compare results across multiple assays (e.g., IC₅₀ in enzyme vs. cell-based assays). For example, 3,5-bis(trifluoromethyl)phenyl urea derivatives show variable potency due to differences in cell permeability .

- Control Experiments : Verify purity (HPLC ≥95%), exclude off-target effects via knockout/knockdown models.

- Meta-Analysis : Review patent data (e.g., NU-9’s neuroprotective effects ) and academic studies to identify consensus mechanisms (e.g., modulation of oxidative stress pathways).

Experimental Design & Data Analysis

Q. What strategies optimize reaction yields for derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd-catalyzed couplings (e.g., Suzuki-Miyaura) for aryl functionalization. Use ligands like XPhos to enhance efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of trifluoromethylated intermediates.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and minimize side products (e.g., over-alkylation) .

Q. How to analyze competing reaction pathways in functionalizing the benzene core?

- Methodological Answer :

- Kinetic Studies : Use ¹⁹F NMR to monitor substituent effects on reaction rates. Trifluoromethyl groups are meta-directing, favoring electrophilic substitution at the para position .

- Isotope Labeling : Incorporate ¹³C or ²H at reactive sites to trace mechanistic pathways (e.g., radical vs. ionic mechanisms).

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.